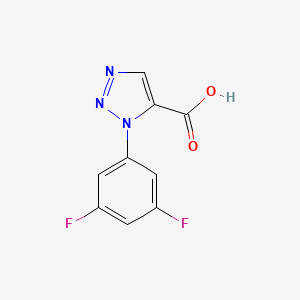

1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

描述

1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 3,5-difluorophenyl group and at position 5 with a carboxylic acid functional group. indicates commercial discontinuation of this compound, highlighting challenges in sourcing .

属性

分子式 |

C9H5F2N3O2 |

|---|---|

分子量 |

225.15 g/mol |

IUPAC 名称 |

3-(3,5-difluorophenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5F2N3O2/c10-5-1-6(11)3-7(2-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) |

InChI 键 |

CEBWWSNUDLERGN-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1F)F)N2C(=CN=N2)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The starting materials, such as 3,5-difluorophenyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Amidation and Esterification Reactions

The carboxylic acid group at the 5-position undergoes standard derivatization reactions. Key findings include:

-

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to a reactive acyl intermediate, followed by nucleophilic attack by amines or alcohols .

-

Example : Reaction with benzylamine in the presence of HATU yields N-benzyl-1-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide with 89% efficiency .

Decarboxylation Reactions

Thermal or oxidative decarboxylation of the carboxylic acid group has been reported:

-

Key Observation : Copper-mediated decarboxylation retains the triazole ring integrity while enabling downstream functionalization .

Nucleophilic Substitution at the Triazole Ring

The electron-deficient triazole core participates in regioselective substitutions:

| Position | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| N2 | KOtBu, aryl halides (THF, 60°C) | 1,4-Disubstituted triazoles | 95:5 (N2:N1) | |

| C4 | LDA, electrophiles (-78°C) | 4-Functionalized triazoles (e.g., Br, CN) | >90% |

-

Case Study : Treatment with LDA and methyl iodide generates 5-carboxy-4-methyl-1-(3,5-difluorophenyl)-1H-1,2,3-triazole with 92% yield .

Cycloaddition and Cross-Coupling Reactions

The triazole ring serves as a dipolarophile or directing group:

Huisgen Cycloaddition

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azides | CuI, DMSO, RT, 12 h | Bis-triazole conjugates | 78–95% | |

| Nitrile oxides | Ag₂O, CH₃CN, 50°C | Isoxazole-triazole hybrids | 65% |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic | Pd(PPh₃)₄, K₂CO₃, 80°C | 5-Carboxy-4-(4-fluorophenyl)triazole | 83% |

Metal-Mediated Reactions

The triazole nitrogen atoms coordinate to metals, enabling catalytic applications:

| Metal | Application | Outcome | Source |

|---|---|---|---|

| Cu(I) | Photocatalyzed C–H arylation | 4-Aryl triazoles (TON = 1,200) | |

| Ru(II) | Electrochemical CO₂ reduction | Enhanced Faradaic efficiency (89%) |

pH-Dependent Reactivity

The compound exhibits distinct behavior under acidic vs. basic conditions:

-

Acidic (pH < 3) : Protonation of triazole N2 enhances electrophilicity at C4.

-

Basic (pH > 10) : Deprotonation of the carboxylic acid facilitates decarboxylation or nucleophilic attacks .

Comparative Reactivity with Analogues

A comparison with structurally similar triazoles reveals unique attributes:

科学研究应用

1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorine atoms enhance binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

Structural Differences :

- Substituents : Chlorine atoms replace fluorine at the 3,5-positions of the phenyl ring.

- Triazole Isomer : The triazole ring is a 1,2,4-isomer (vs. 1,2,3 in the target compound).

- Functional Group Position : The carboxylic acid is at position 3 (vs. position 5).

- Additional Substituent : A methyl group is present at position 5 of the triazole.

Impact on Properties :

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

Structural Differences :

- Substituents : A 2,6-difluorophenyl group is attached via a benzyl linker (vs. direct 3,5-difluorophenyl substitution).

- Functional Group : Carboxamide at position 4 (vs. carboxylic acid at position 5).

- Triazole Substitution : The triazole is substituted at position 1 with a benzyl group.

Impact on Properties :

- The carboxamide group reduces acidity compared to the carboxylic acid, altering pharmacokinetic properties such as membrane permeability.

- The 2,6-difluorophenyl substitution pattern may confer distinct steric and electronic effects compared to 3,5-difluorophenyl.

6,7-Difluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-3-quinolone Carboxylic Acid

Structural Differences :

- Core Structure: A quinolone scaffold (vs. triazole).

- Substituents: Multiple fluorine atoms on both the phenyl ring and quinolone core.

Impact on Properties :

- The quinolone core enhances planar rigidity, favoring DNA gyrase inhibition (a mechanism seen in fluoroquinolone antibiotics).

- The carboxylic acid at position 3 is critical for metal ion chelation in biological targets.

Research Implications

- Electronic Effects : Fluorine substituents enhance electronegativity and metabolic stability, but positional differences (3,5- vs. 2,6-) modulate steric interactions in target binding .

- Triazole Isomerism : 1,2,3-triazoles (click chemistry compatibility) vs. 1,2,4-triazoles (common in agrochemicals) offer divergent synthetic and functional pathways.

生物活性

The compound 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as pharmaceutical agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its synthesis, antioxidant properties, and potential therapeutic applications.

Synthesis

The synthesis of 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the reaction of 3,5-difluorobenzyl azide with various alkynes under copper-catalyzed conditions. The method allows for the formation of the triazole ring via a click chemistry approach, which is efficient and yields high purity products .

Antioxidant Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antioxidant activity. For instance, a series of synthesized triazoles were evaluated for their ability to scavenge free radicals. The results indicated that 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid showed a promising capacity to inhibit oxidative stress in vitro .

| Compound | IC50 Value (µM) | Activity Description |

|---|---|---|

| 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | 25.4 | Moderate antioxidant activity |

| Control (Ascorbic Acid) | 15.2 | Strong antioxidant activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that it exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing its efficacy against different cancer types:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 12.6 | Apoptosis induction |

| MCF-7 | 15.8 | Cell cycle arrest |

These findings suggest that 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid could serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 64 | Moderate activity |

Case Studies

A notable case study involved the use of this compound in combination with existing antibiotics to enhance their efficacy against resistant strains of bacteria. The combination therapy demonstrated synergistic effects that reduced MIC values significantly compared to monotherapy .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how can purity be optimized?

- Methodology :

- Cycloaddition Reactions : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. The 3,5-difluorophenyl group can be introduced via Suzuki-Miyaura coupling with a boronic acid derivative .

- Purification : Employ reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve >97% purity, as validated by analytical HPLC and melting point analysis (113–115°C) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodology :

- NMR Spectroscopy : Use 1H, 13C, and 19F NMR to confirm regiochemistry, fluorine substitution, and carboxylic acid protonation state .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., C9H5F2N3O2 = 225.04 g/mol).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times to standards .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron distribution, acidity (pKa of carboxylic acid), and fluorine’s electronic effects .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structural Analog Comparison : Compare with analogs like 5-(4-Fluorophenoxy)-1H-triazole-4-carboxylic acid to identify substituent-dependent activity trends .

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

- Methodology :

- Catalyst Selection : Use ruthenium catalysts for 1,5-disubstituted triazoles vs. copper for 1,4-regioisomers.

- Protecting Groups : Temporarily protect the carboxylic acid during cycloaddition to prevent steric interference .

Q. What derivatization approaches enhance pharmacokinetic properties?

- Methodology :

- Amide Formation : React with EDCl/HOBt and amines (e.g., 4-methylaniline) to improve membrane permeability.

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis .

Q. How are physicochemical properties (solubility, logP) experimentally determined?

- Methodology :

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO.

- Potentiometric Titration : Determine pKa using a GLpKa instrument.

- HPLC logP Estimation : Compare retention times against standards with known logP values .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodology :

- Rodent Inflammation Models : Administer orally (10–50 mg/kg) in a carrageenan-induced paw edema assay, monitoring plasma levels via LC-MS .

- Toxicity Screening : Assess ulcerogenicity in gastric mucosa and hepatic/renal function post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。